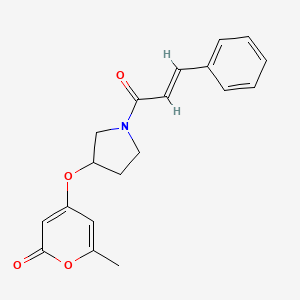

(E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-methyl-4-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-14-11-17(12-19(22)23-14)24-16-9-10-20(13-16)18(21)8-7-15-5-3-2-4-6-15/h2-8,11-12,16H,9-10,13H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDIRIWWYNYQJE-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O3, with a molecular weight of 325.36 g/mol. The compound features a pyranone ring, which is known for its role in various biological activities.

Research indicates that this compound exhibits several mechanisms of action:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antimicrobial Properties : Studies have reported that this compound exhibits activity against a range of microbial pathogens, suggesting its potential as an antimicrobial agent.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through mitochondrial pathways.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine levels | |

| Antimicrobial | Effective against bacterial strains | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Antioxidant Activity

A study conducted by Ryzhkova et al. (2023) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentrations, supporting its use as a potential therapeutic agent for oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation, this compound was administered to assess its impact on cytokine production. The compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential application in treating inflammatory diseases .

Case Study 3: Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of this compound against various pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within therapeutic ranges .

Case Study 4: Cancer Cell Cytotoxicity

A recent investigation into the cytotoxic effects of this compound on breast cancer cell lines revealed that the compound effectively induced apoptosis through caspase activation pathways .

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities:

- Anticancer Properties : Research has indicated that derivatives of pyranones, including this compound, can inhibit cancer cell proliferation. Studies have shown that similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle progression .

- Antimicrobial Activity : Compounds with a similar structural framework have demonstrated antimicrobial effects against various pathogens. The presence of the pyrrolidine moiety is believed to enhance the interaction with microbial membranes, leading to increased efficacy .

- Anti-inflammatory Effects : The anti-inflammatory potential of pyranones has been documented, with studies suggesting that they can inhibit pro-inflammatory cytokines and pathways involved in inflammation. This could be particularly relevant for conditions such as arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. The general synthetic pathway includes:

- Formation of the Pyranone Core : This involves cyclization reactions that form the pyranone ring from appropriate precursors.

- Introduction of the Cinnamoyl Group : The cinnamoyl moiety is introduced via acylation reactions, which enhance the compound's biological activity.

- Pyrrolidine Functionalization : The incorporation of the pyrrolidine unit is crucial for enhancing solubility and bioavailability.

Therapeutic Potential

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

- Cancer Therapy : Due to its anticancer properties, there is potential for development as a chemotherapeutic agent or as an adjunct therapy to enhance the efficacy of existing treatments.

- Infectious Diseases : Its antimicrobial properties suggest it could be developed into a novel antibiotic or antifungal treatment, particularly in an era where resistance to conventional antibiotics is increasing.

- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory medications.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical and preclinical settings:

Chemical Reactions Analysis

Hydrolysis of the Pyran-2-One Ring

The pyran-2-one ring is susceptible to nucleophilic attack due to its electron-deficient lactone structure. In acidic or alkaline conditions:

-

Ring-opening hydrolysis : Analogous pyran-2-ones (e.g., 4-hydroxy-6-methyl-2H-pyran-2-one) undergo hydrolysis to yield substituted carboxylic acids . For example:

-

Kinetics : Hydrolysis rates depend on substituents. Electron-withdrawing groups (e.g., cinnamoyl) accelerate ring-opening by increasing electrophilicity at the carbonyl .

Reactivity of the Cinnamoyl Moiety

The α,β-unsaturated ketone in the cinnamoyl group enables:

-

Michael Additions : Nucleophiles (e.g., amines, thiols) attack the β-carbon. For example, reaction with benzylamine yields adducts with potential biological activity .

-

Diels-Alder Cycloadditions : The conjugated diene reacts with dienophiles (e.g., maleic anhydride) to form six-membered rings, as observed in related α,β-unsaturated carbonyl systems .

Functionalization of the Pyrrolidine Ring

The pyrrolidine moiety may undergo:

-

N-Acylation/Deacylation : While the cinnamoyl group is already present, acidic/basic conditions could cleave the amide bond. For example, treatment with HCl/MeOH removes the cinnamoyl group, regenerating the pyrrolidine amine .

-

Oxidation : Tertiary amines in pyrrolidine are oxidatively stable, but secondary amines (if present) form N-oxides under strong oxidants like mCPBA.

Ether Linkage Stability

The ether bond connecting pyrrolidine and pyran-2-one is generally stable but cleavable under:

-

Strong Acids : Concentrated HBr or HI at elevated temperatures (e.g., 100°C) break the C-O bond via SN1/SN2 mechanisms.

-

Reductive Conditions : LiAlH4 may reduce the ether, though competing pyran-2-one lactone reduction complicates selectivity .

Photochemical Reactivity

Pyran-2-ones exhibit [4+2] photodimerization under UV light. For example, irradiation of 4-hydroxy-6-methyl-2H-pyran-2-one yields cyclobutane-linked dimers . Substituents like the cinnamoyl group may alter regioselectivity.

Biological Activity and Drug-Likeness

While not a direct reaction, structural analogs suggest:

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Compound 4c achieves a high yield (79%) under mild conditions, suggesting scalability .

- The target compound’s synthesis may require specialized catalysts or protecting groups due to the steric bulk of the cinnamoyl-pyrrolidine side chain.

Physicochemical Properties

Key Observations :

- The target compound’s cinnamoyl group may reduce aqueous solubility compared to Compound 4c’s polar benzothiazolylamino substituent.

- Example 329’s trifluoromethyl groups likely enhance membrane permeability but reduce solubility .

Q & A

Q. What synthetic methodologies are recommended for the preparation of (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via a multi-step route involving: (i) Pyrrolidine functionalization : Introduce the cinnamoyl group to pyrrolidine using a coupling agent like DCC or EDC under anhydrous conditions (e.g., THF, 0–5°C) . (ii) Etherification : React the functionalized pyrrolidine with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a base (e.g., NaH or K₂CO₃) and a polar aprotic solvent (DMF or DMSO) at 60–80°C . (iii) Stereochemical control : Ensure the (E)-configuration of the cinnamoyl group by monitoring reaction temperature (<40°C) and using catalytic amounts of triethylamine to suppress isomerization . Optimization : Use HPLC or TLC to track intermediates. Adjust stoichiometry (1:1.2 molar ratio for coupling steps) and employ inert atmospheres (N₂/Ar) to minimize side reactions.

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Purity : Utilize reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times against known standards .

- Structural confirmation :

- NMR : ¹H and ¹³C NMR to verify the (E)-configuration (trans coupling constants, J = 12–16 Hz for cinnamoyl vinyl protons) and ether linkage (δ 4.5–5.0 ppm for pyrrolidine-oxy protons) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~385.16 g/mol) .

- Crystallography : If crystalline, single-crystal X-ray diffraction resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate modifications on the pyrrolidine or pyranone moieties?

- Methodological Answer :

- Step 1 : Prioritize substituents based on electronic (e.g., electron-withdrawing/-donating groups) and steric effects. For the pyrrolidine ring, modify the cinnamoyl group (e.g., halogenated or methylated derivatives); for the pyranone, vary the 6-methyl group (e.g., ethyl, trifluoromethyl) .

- Step 2 : Synthesize analogs using parallel combinatorial chemistry or solid-phase synthesis for efficiency .

- Step 3 : Test biological activity in in vitro assays (e.g., enzyme inhibition, receptor binding) with dose-response curves (IC₅₀/EC₅₀). Use statistical tools (e.g., ANOVA) to compare potency .

- Step 4 : Correlate activity with computational models (molecular docking, QSAR) to identify critical binding interactions .

Q. What experimental strategies can resolve contradictions in reported biological activity data across studies (e.g., divergent IC₅₀ values)?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies), buffer conditions (pH 7.4, 37°C), and compound concentrations (10 nM–100 µM range) to minimize variability .

- Control for degradation : Pre-screen compound stability via LC-MS under assay conditions. Add protease/phosphatase inhibitors if targeting enzymatic pathways .

- Validate data : Replicate studies in ≥3 independent labs. Share protocols via open-access platforms (e.g., Protocols.io ) to ensure reproducibility .

- Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers and consensus values .

Q. How can researchers address challenges in characterizing the compound’s metabolic stability or toxicity in preclinical models?

- Methodological Answer :

- Metabolic stability :

- In vitro : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Identify major metabolites using HR-MS/MS fragmentation .

- In silico : Use software like ADMET Predictor™ to estimate CYP450 interactions .

- Toxicity :

- Acute : Conduct OECD-compliant assays (e.g., Ames test for mutagenicity, zebrafish embryo toxicity).

- Chronic : Use 28-day rodent studies with histopathology and serum biomarkers (ALT, creatinine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.